N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is a compound that features a triazole ring linked to an ethyl chain, which is further connected to a benzenesulfonamide group
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles and their derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Pharmacokinetics
The distribution of similar triazole derivatives has been assessed by factors including volume of distribution, fraction unbound, blood-brain barrier permeability, and central nervous system permeability . These factors can significantly impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Attachment of the Ethyl Chain: The triazole ring is then linked to an ethyl chain through a substitution reaction.
Formation of the Benzenesulfonamide Group: Finally, the ethyl-triazole intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide.
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide: Contains an amide group instead of a sulfonamide.
Uniqueness
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJKZHWEHKFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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